molecular formula C10H8FNO2 B3039687 3-Cyano-3-(4-fluoro-phenyl)-propionic acid CAS No. 1267271-26-0

3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Cat. No. B3039687
CAS RN: 1267271-26-0
M. Wt: 193.17 g/mol
InChI Key: BFFZURZUOXFHDJ-UHFFFAOYSA-N
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Description

3-Cyano-3-(4-fluoro-phenyl)-propionic acid, also known as 3-Cyano-3-FPPA, is an organic compound that is used in a variety of scientific applications. It is a derivative of propionic acid, which is a naturally occurring fatty acid found in the human body. 3-Cyano-3-FPPA has a wide range of potential uses, including in drug synthesis, biochemistry, and medical research.

Scientific Research Applications

Heterocyclic Compound Synthesis

3-Cyano-3-(4-fluoro-phenyl)-propionic acid derivatives are utilized in the synthesis of various heterocyclic compounds. For instance, 3-(4-Phenyl) benzoyl propionic acid, a related compound, is used as a starting material for creating furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones (Soliman, Bakeer, & Attia, 2010).

Photodegradation Studies

Studies on photodegradation have included derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. The photodegradation of cyhalofop, an aryloxyphenoxy propionic herbicide, and its metabolites was examined in various aqueous systems under different irradiation wavelengths (Pinna & Pusino, 2011).

Fluorinated Heterocyclic Compounds Synthesis

Fluorine-containing derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid are employed in synthesizing fluorinated heterocyclic compounds. This includes the creation of compounds like pyrazolones, pyrimidines, coumarines, and benzothiopyranones (Shi, Wang, & Schlosser, 1996).

Use as a Chiral Derivatizing Agent

Certain derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, like 2-fluoro-2-phenyl propanoic acid, have been used as chiral derivatizing agents. This has applications in distinguishing between enantiomers of compounds (Hamman, 1993).

Hydrolysis and Adsorption Studies

Studies have also been conducted on the hydrolysis and adsorption of compounds like cyhalofop-butyl and its derivatives, which include 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, on soil colloids. This is significant for understanding the environmental impact and behavior of these chemicals (Pinna et al., 2008).

Optoelectronic Properties Study

Derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid have been studied for their optoelectronic properties. For example, 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, has been analyzed for its potential as a nonlinear optical material (Fonkem et al., 2019).

Synthesis of Copolymers

The compound has been utilized in the synthesis of copolymers. For instance, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, related to 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, were synthesized and then copolymerized with styrene (Kim et al., 1998).

Renewable Building Block for Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, is explored as a renewable building block for the creation of polybenzoxazine. This is part of an effort to develop sustainable materials in materials science (Trejo-Machin et al., 2017).

Mechanism of Action

properties

IUPAC Name

3-cyano-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZURZUOXFHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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